N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
The compound N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a structurally complex molecule featuring a tetrahydrothieno[3,4-d][1,3]thiazole core with a 4-chlorophenyl substituent at position 3 and an acetamide group at the ylidene position.
Properties
Molecular Formula |
C13H13ClN2O3S2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C13H13ClN2O3S2/c1-8(17)15-13-16(10-4-2-9(14)3-5-10)11-6-21(18,19)7-12(11)20-13/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
BWVZMJNUGVSKPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a thiazole intermediate, which is then reacted with other reagents to form the final compound. Specific conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiazole derivatives .
Scientific Research Applications
N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. These interactions can lead to changes in cellular functions, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
3,4-Dimethoxyphenyl Analogs
- Compound: N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
- Molecular Formula : C₁₅H₁₈N₂O₅S₂
- Molecular Weight : 370.438 g/mol
- Key Differences :
2-Methoxyphenyl Analogs
- Compound: 2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
- Molecular Formula : C₁₅H₁₈N₂O₅S₂
- Molecular Weight : 370.438 g/mol
- The additional methoxy group on the acetamide (2-methoxyacetamide) further modifies electronic properties .
2,5-Dimethylphenyl Analogs
- Compound: N-[(2Z)-3-(2,5-Dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
- Molecular Formula : C₁₅H₁₈N₂O₃S₂
- Molecular Weight : 338.445 g/mol
- Key Differences :
Modifications to the Acetamide Group
Propanamide Derivatives
- Compound: N-[(2Z)-3-(2,5-Dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
- Molecular Formula : C₁₆H₂₀N₂O₃S₂
- Molecular Weight : 352.472 g/mol
- Key Differences :
Structural Analogs with Heterocyclic Variations
Thiadiazole-Based Compounds
- Compound: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide
- Molecular Formula : C₂₁H₂₀N₄O₂S
- Molecular Weight : 392.48 g/mol
- Key Differences: Replacement of the tetrahydrothienothiazole core with a thiadiazole ring reduces rigidity and alters electronic properties. IR data show C=O stretches at 1690 cm⁻¹ and 1638 cm⁻¹, comparable to sulfone-related peaks in the target compound .
Triazole Derivatives
- Compound : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide
- Molecular Formula : C₂₁H₁₈ClN₄O₂
- Molecular Weight : 393.112 g/mol
- HRMS data ([M + H]⁺: 393.1112) confirm structural integrity .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Biological Activity
N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. The compound features a unique thieno-thiazole structure that may contribute to various biological effects, including antibacterial and antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 344.83 g/mol. The compound exhibits specific functional groups that are often associated with biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClN₂O₃S₂ |
| Molecular Weight | 344.83 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZKYCMLQDQOHVIC-SQFISAMPSA-N |
Antibacterial Activity
Research indicates that compounds with similar thieno-thiazole structures often exhibit significant antibacterial properties. In studies evaluating the antibacterial efficacy of related compounds, moderate to strong activity was observed against various bacterial strains such as Salmonella typhi and Bacillus subtilis. For instance, derivatives of thiazole have shown IC50 values indicating their potency against these pathogens .
Antiviral Activity
The antiviral potential of compounds similar to this compound has been explored in the context of plant viruses. Certain derivatives demonstrated approximately 50% inhibition against tobacco mosaic virus (TMV), suggesting that modifications in the thiazole core can lead to enhanced antiviral activity .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds featuring similar scaffolds have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and urease. For example, some derivatives showed strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors .
- Protein Binding : Docking studies indicate that these compounds can effectively bind to proteins such as bovine serum albumin (BSA), which may enhance their pharmacological effectiveness through improved bioavailability and distribution in biological systems .
Case Studies
Several studies have investigated the biological activities of related thiazole derivatives:
- Antibacterial Screening : A study involving the synthesis of thiazole derivatives found that specific compounds demonstrated strong antibacterial activity against Staphylococcus aureus and E. coli, with some exhibiting IC50 values below 10 µM .
- Antiviral Assessment : Research on sulfonamide derivatives containing thiazole rings revealed notable antiviral effects against TMV. Compounds were synthesized and tested for their ability to inhibit viral replication in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
